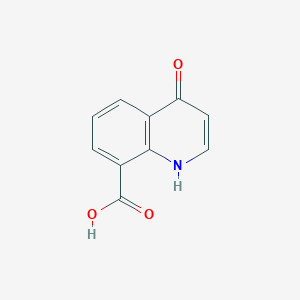

4-Hydroxyquinoline-8-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-oxo-1H-quinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-8-4-5-11-9-6(8)2-1-3-7(9)10(13)14/h1-5H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZGTHSCSFZZGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677847 | |

| Record name | 4-Oxo-1,4-dihydroquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

386207-63-2 | |

| Record name | 4-Oxo-1,4-dihydroquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Hydroxyquinoline-8-carboxylic Acid

Introduction: The Significance of the 4-Hydroxyquinoline-8-carboxylic Acid Scaffold

This compound is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a structural analogue of kynurenic acid, an endogenous metabolite with neuroprotective properties, its derivatives are explored for a range of pharmacological activities.[1] The molecule features a quinolone core, a critical pharmacophore found in numerous antibacterial agents, alongside a hydroxyl group at the 4-position and a carboxylic acid at the 8-position. This unique arrangement of functional groups provides multiple handles for chemical modification, making it a versatile scaffold for the development of novel therapeutic agents and functional materials.

The synthesis of this specific molecule, however, presents unique challenges. The presence of the electron-withdrawing carboxylic acid group on the aniline precursor can deactivate the aromatic ring, complicating the crucial cyclization step that forms the quinoline core. This guide provides an in-depth exploration of the primary synthetic pathways, focusing on the mechanistic rationale behind experimental choices and providing field-proven protocols for its successful synthesis.

Chapter 1: The Gould-Jacobs Reaction: The Predominant Synthetic Pathway

The Gould-Jacobs reaction, first reported in 1939, remains the most reliable and widely employed method for the synthesis of 4-hydroxyquinolines.[2][3][4] The reaction sequence involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by a high-temperature thermal cyclization to construct the quinoline core.[3][5]

Mechanistic Rationale & Causality

The synthesis of this compound via the Gould-Jacobs pathway commences with anthranilic acid (2-aminobenzoic acid) as the aniline precursor.

-

Condensation: The reaction is initiated by the nucleophilic attack of the amino group of anthranilic acid onto the electrophilic carbon of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form the key intermediate, diethyl 2-((2-carboxyphenyl)amino)methylenemalonate.[3][5] This initial step is typically performed at moderate temperatures and is often driven to completion by the removal of the ethanol byproduct.

-

Thermal Cyclization: This is the most critical and demanding step of the synthesis. The intermediate is heated to high temperatures (typically 240-260 °C) in a high-boiling, inert solvent.[2] Dowtherm A, a eutectic mixture of diphenyl ether and biphenyl, is a classic and highly effective solvent choice due to its thermal stability (boiling point ~257 °C).[2] The high thermal energy facilitates an intramolecular 6-electron cyclization, where the activated aromatic ring attacks one of the ester carbonyls, leading to the elimination of a second molecule of ethanol and the formation of the quinoline ring system.[3] The choice of a high-boiling solvent is causal; it provides the necessary energy landscape for the reaction to overcome the activation barrier of this intramolecular aromatic substitution, which is disfavored by the deactivating effect of the carboxyl group.

-

Saponification: The resulting ethyl 4-hydroxyquinoline-3,8-dicarboxylate is then subjected to basic hydrolysis (saponification), typically using aqueous sodium hydroxide. This step converts both ester groups into their corresponding carboxylate salts.

-

Decarboxylation & Acidification: The final step in a traditional Gould-Jacobs synthesis is a decarboxylation to remove the carboxyl group at the 3-position.[2] This is achieved by heating the dicarboxylic acid intermediate. Subsequent acidification with an acid like HCl protonates the remaining carboxyl group and the 4-hydroxyl group, precipitating the final product, this compound.

Visualizing the Gould-Jacobs Pathway

Caption: Reaction scheme of the Gould-Jacobs synthesis pathway.

Detailed Experimental Protocol: Gould-Jacobs Synthesis

This protocol is a self-validating system, with checkpoints for verifying the formation of intermediates.

Part A: Condensation

-

In a 250 mL round-bottom flask, combine anthranilic acid (13.7 g, 0.1 mol) and diethyl ethoxymethylenemalonate (22.7 g, 0.105 mol).

-

Heat the mixture in an oil bath at 110-120 °C for 2 hours. The mixture will become a homogenous melt and ethanol will begin to distill off.

-

Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 1:1 Ethyl Acetate:Hexane). The disappearance of the anthranilic acid spot indicates completion.

-

Cool the mixture to room temperature. The crude intermediate, diethyl 2-((2-carboxyphenyl)amino)methylenemalonate, should solidify upon cooling.

Part B: Thermal Cyclization

-

To the flask containing the crude intermediate, add Dowtherm A (100 mL).

-

Equip the flask with a reflux condenser and a thermometer. Heat the mixture in a heating mantle to 250-255 °C and maintain this temperature for 30 minutes.

-

Causality Note: The precise temperature control is critical. Temperatures below 240 °C will result in low yields, while temperatures above 260 °C can lead to decomposition and byproduct formation.

-

Allow the reaction mixture to cool to approximately 100 °C. Carefully add petroleum ether (150 mL) to precipitate the cyclized product.

-

Cool to room temperature, and collect the solid product by vacuum filtration. Wash the solid with fresh petroleum ether to remove residual Dowtherm A.

Part C: Hydrolysis and Decarboxylation

-

Transfer the crude solid to a flask containing a 10% aqueous sodium hydroxide solution (150 mL).

-

Heat the mixture to reflux for 2 hours to ensure complete saponification of both ester groups.

-

Self-Validation: A clear, homogenous solution should be obtained, indicating the formation of the water-soluble disodium salt.

-

Filter the hot solution to remove any insoluble impurities.

-

To the clear filtrate, add activated charcoal and heat to boiling for 5 minutes. Filter the hot solution through celite to decolorize.

-

Heat the solution to boiling and slowly add glacial acetic acid until the pH is approximately 6. This will decarboxylate the intermediate at the 3-position.

-

Finally, acidify the solution to pH 2-3 with concentrated hydrochloric acid.

-

Cool the mixture in an ice bath. The final product, this compound, will precipitate as a solid.

-

Collect the product by vacuum filtration, wash with cold water, and dry under vacuum.

Chapter 2: Alternative and Modern Synthetic Approaches

While the Gould-Jacobs reaction is robust, other methods, including classical name reactions and modern catalytic strategies, offer alternative routes.

The Conrad-Limpach-Knorr Synthesis

This classical method involves the reaction of an aniline with a β-ketoester.[2][6] For the target molecule, anthranilic acid would be reacted with ethyl acetoacetate.

-

Mechanism & Rationale: The reaction can proceed via two temperature-dependent pathways. At lower temperatures (typically < 100 °C), a β-amino acrylate is formed, which upon cyclization yields the 4-quinolone (the desired tautomer of 4-hydroxyquinoline).[6] At higher temperatures, an anilide intermediate is formed, leading to a 2-quinolone. The challenge with using anthranilic acid is the potential for the carboxyl group to interfere with the cyclization or lead to unwanted side products. This pathway is generally less efficient for this specific target compared to the Gould-Jacobs reaction due to lower regioselectivity and harsher conditions required for cyclization.[2]

Modern Synthetic Enhancements

Recent advancements focus on improving the efficiency and environmental footprint of quinoline synthesis.

-

Microwave-Assisted Synthesis: The thermal cyclization step of the Gould-Jacobs reaction is particularly amenable to microwave heating.[5] Microwave irradiation can dramatically reduce the reaction time from hours to minutes and often leads to higher yields by ensuring rapid and uniform heating, minimizing byproduct formation.[5][7]

-

Transition-Metal Catalysis: Modern organic synthesis has seen the development of various transition-metal-catalyzed annulation reactions to form quinoline cores.[8][9] These methods often involve the coupling of substituted anilines with alkynes or other partners under milder conditions than the classical thermal methods. While a specific protocol for this compound using these methods is not yet widely established, they represent a promising area for future research and process development.

Chapter 3: Comparative Analysis of Synthesis Pathways

The choice of synthetic route depends on factors such as scale, available equipment, and desired purity.

| Pathway | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield |

| Gould-Jacobs | Anthranilic Acid, DEEM | Dowtherm A, ~250 °C; NaOH | High regioselectivity, reliable, well-established.[2][3] | High temperatures, use of hazardous solvent (Dowtherm A), multi-step. | 60-75% |

| Conrad-Limpach | Anthranilic Acid, Ethyl Acetoacetate | High Temperature (>200 °C) or Acid Catalyst | Uses readily available starting materials. | Potential for mixed isomers (2- and 4-quinolones), harsh conditions, often lower yield.[2] | 30-50% |

| Microwave-Assisted Gould-Jacobs | Anthranilic Acid, DEEM | Microwave irradiation (250-300 °C) | Drastically reduced reaction time, improved yields, better process control.[5] | Requires specialized microwave reactor, pressure generation. | 70-85% |

Conclusion and Future Outlook

The synthesis of this compound is most effectively and reliably achieved through the Gould-Jacobs reaction, a testament to the enduring power of classical organic synthesis. The mechanistic integrity of this pathway provides a clear and predictable route to the desired product. For researchers and drug development professionals, understanding the causality behind the high-temperature cyclization and the specific roles of reagents is key to successful and optimized synthesis.

Future advancements will likely focus on adapting modern catalytic methods to this scaffold. The development of a transition-metal-catalyzed C-H activation/annulation strategy starting from anthranilic acid could provide a more sustainable and efficient route, avoiding the high temperatures and hazardous solvents characteristic of the current benchmark synthesis. Such innovations will continue to make this valuable molecular scaffold more accessible for the development of next-generation pharmaceuticals and advanced materials.

References

-

Stankov, S., Stanoeva, E., & Tsvetkova, P. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(21), 6483. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

- Singh, R., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, Volume 3, Book 12, Part 2, Chapter 8.

-

Lahna, O., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry, 21(2), 1-19. [Link]

-

Wikipedia contributors. (2023). Gould–Jacobs reaction. Wikipedia, The Free Encyclopedia. [Link]

-

Al-Ostath, A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]

-

Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Application Note AN056. [Link]

-

Suliman, F. O., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews: Journal of Chemistry, 3(1). [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

-

Cikotiene, I., et al. (2014). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 19(7), 10336-10354. [Link]

-

Zhang, Y., et al. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 29(1), 123. [Link]

-

Suliman, F. O., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. [Link]

-

Wiley Online Library. (n.d.). Gould-Jacobs Reaction. Comprehensive Organic Name Reactions and Reagents. [Link]

Sources

- 1. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. Gould-Jacobs Reaction [drugfuture.com]

- 5. ablelab.eu [ablelab.eu]

- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 7. researchgate.net [researchgate.net]

- 8. Quinoline synthesis [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

The Quinoline Chronicle: A Technical Guide to a Privileged Scaffold in Medicinal Chemistry

Abstract

The quinoline nucleus, a bicyclic aromatic heterocycle, represents one of the most significant structural motifs in medicinal chemistry. Its journey from a coal tar byproduct to the core of essential medicines is a compelling narrative of chemical discovery and therapeutic innovation. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the discovery and history of quinoline-based compounds. We will traverse the early isolations, dissect the foundational synthetic methodologies that unlocked its chemical potential, and examine the profound impact of its derivatives on human health, from the age-old battle against malaria to the modern frontiers of oncology. This guide is structured to provide not only historical context but also actionable, field-proven insights into the chemistry and biological significance of this remarkable scaffold.

Genesis of a Scaffold: From "White Oil" to a Defined Structure

The story of quinoline begins in the 19th century, a period of burgeoning exploration in organic chemistry. In 1834, the German chemist Friedlieb Ferdinand Runge, while investigating the components of coal tar, isolated a colorless, oily liquid he named "leukol," derived from the Greek words for "white oil".[1][2] Unbeknownst to him, this was the first recorded isolation of the parent quinoline molecule.

Almost a decade later, in 1842, French chemist Charles Gerhardt obtained a similar compound through the harsh dry distillation of the antimalarial alkaloid quinine with potassium hydroxide.[2] He named his discovery "Chinolein."[1] For a time, leukol and chinolein were believed to be distinct isomers due to differences in their reactivity, a confusion later attributed to contaminants by the insightful work of August Wilhelm von Hofmann, who ultimately confirmed they were identical.[1] This convergence of findings from a synthetic source (coal tar) and a natural product derivative (quinine) was a pivotal moment, hinting at the fundamental importance of this new heterocyclic system.

Caption: Key milestones in the discovery and structural elucidation of quinoline.

The Natural Archetype: Quinine and the Dawn of Antimalarial Therapy

Long before the chemical structure of quinoline was understood, its most famous natural derivative, quinine, was unknowingly being used to combat one of humanity's most persistent scourges: malaria. The therapeutic properties of the bark of the Cinchona tree, native to the Andean forests of Peru, were recognized as early as the 17th century.[3][4] Jesuit missionaries introduced the bark to Europe, where it became known as "Jesuit's bark" and was used to treat fevers.[5]

The true breakthrough came in 1820 when French researchers Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active alkaloid from Cinchona bark and named it quinine.[3][6] This marked the first instance of a chemical compound being used to treat an infectious disease, laying the groundwork for modern chemotherapy.[3] For over a century, quinine remained the only effective treatment for malaria, a testament to the potent biological activity of the quinoline scaffold.[3]

Unlocking the Core: Foundational Syntheses of the Quinoline Ring

The structural elucidation of quinoline spurred a desire to synthesize it and its derivatives in the laboratory, independent of natural sources. This led to the development of several named reactions that are still fundamental to heterocyclic chemistry today. These classical methods provided the tools to explore the structure-activity relationships of quinoline-based compounds, a crucial step in the journey toward rational drug design.

The Skraup Synthesis (1880)

The Skraup synthesis, developed by Czech chemist Zdenko Hans Skraup, is a powerful, albeit often aggressive, method for synthesizing quinolines.[1] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[5][7]

Causality and Mechanistic Insight: The brilliance of the Skraup synthesis lies in its orchestration of several sequential reactions in a single pot. Concentrated sulfuric acid serves a dual purpose: it acts as a dehydrating agent to convert glycerol into the reactive α,β-unsaturated aldehyde, acrolein, and as a catalyst for the subsequent cyclization.[7] The aniline then undergoes a Michael-type conjugate addition to the acrolein. The resulting intermediate is then cyclized under the strongly acidic conditions, followed by dehydration. Finally, the dihydroquinoline intermediate is oxidized by nitrobenzene (which is itself reduced to aniline, potentially re-entering the reaction) to yield the aromatic quinoline product.[7] The use of ferrous sulfate is a common and critical modification to moderate the often violently exothermic reaction.[2]

Caption: Mechanistic workflow of the Skraup quinoline synthesis.

Experimental Protocol: The Skraup Synthesis of Quinoline

This protocol is adapted from a verified procedure in Organic Syntheses, a publication renowned for its rigorously tested and reliable experimental methods.[2]

-

Apparatus Setup: In a 5-liter round-bottom flask fitted with a wide-bore reflux condenser, place the reagents in the following order: 80 g of powdered crystalline ferrous sulfate, 865 g of anhydrous glycerol, 218 g of aniline, and 170 g of nitrobenzene.[2]

-

Acid Addition: Carefully add 400 mL of concentrated sulfuric acid to the mixture. Mix the contents of the flask thoroughly.[2]

-

Initiation and Reaction: Gently heat the mixture with an open flame. Once the liquid begins to boil, remove the flame. The exothermic reaction will sustain boiling for 30-60 minutes. Caution: The reaction can be vigorous. Be prepared to assist the condenser with external cooling (e.g., a wet towel) if necessary.[2]

-

Completion of Reaction: When the spontaneous boiling ceases, resume heating and maintain a steady boil for an additional five hours.[2]

-

Workup - Removal of Oxidant: Allow the mixture to cool to approximately 100°C and transfer it to a 12-liter flask suitable for steam distillation. Rinse the reaction flask with a small amount of water and add it to the distillation flask. Steam distill the mixture to remove any unreacted nitrobenzene (approximately 1.5 L of distillate).[2]

-

Workup - Isolation of Product: Change the receiver and cautiously add 1.5 kg of 40% sodium hydroxide solution to the distillation flask through the steam inlet to neutralize the acid and liberate the quinoline. The heat of neutralization will cause the mixture to boil.[2]

-

Final Distillation: Immediately begin a rapid steam distillation. Collect the distillate (typically 6-8 L) until all the quinoline has been carried over. The quinoline will appear as oily droplets in the distillate.[2]

-

Purification: Separate the quinoline layer from the aqueous distillate. The crude product can be further purified by fractional distillation. The expected yield is 230-250 g (84-91%).[2]

The Friedländer Synthesis (1882)

Developed by German chemist Paul Friedländer, this synthesis is a more versatile and generally milder method for producing substituted quinolines.[2][3] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or an ester).[8]

Causality and Mechanistic Insight: The reaction can be catalyzed by either acid or base. The mechanism typically proceeds via an initial aldol-type condensation between the two carbonyl partners to form an α,β-unsaturated carbonyl compound. This is followed by a Schiff base formation (or vice-versa, depending on the conditions) and a subsequent intramolecular cyclization (cyclodehydration) to form the stable aromatic quinoline ring.[3] The choice of reactants directly dictates the substitution pattern on the final quinoline product, offering a significant advantage in synthetic design over the Skraup method.

Caption: The two primary mechanistic pathways of the Friedländer synthesis.

Experimental Protocol: A General Friedländer Synthesis

While a specific protocol in Organic Syntheses for the parent quinoline is not available via this method, the following represents a generalized, reliable procedure for synthesizing a substituted quinoline.[8]

-

Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine the 2-aminoaryl ketone (1.0 eq) and the α-methylene carbonyl compound (1.1-1.5 eq).

-

Solvent and Catalyst: Add a suitable solvent (e.g., ethanol, toluene, or acetic acid). For base-catalyzed reactions, add a catalytic amount of a base like potassium hydroxide or sodium ethoxide. For acid-catalyzed reactions, a catalyst such as p-toluenesulfonic acid can be used. Some modern variations proceed under solvent-free or catalyst-free conditions with heating.[3]

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrates.

-

Workup: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purification: The crude product is then purified. This typically involves dissolving the residue in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate), washing with water and brine, drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrating. Final purification is achieved by recrystallization or column chromatography on silica gel.

Other Foundational Syntheses

Several other classical methods were developed during this innovative period, each offering different routes to access the quinoline core.

| Synthesis Name | Reactants | Key Features & Causality |

| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl compound | A variation of the Skraup synthesis where the acrolein is pre-formed or generated in situ from aldehydes/ketones. It allows for more control over the substitution pattern on the pyridine ring.[1] |

| Combes Synthesis | Aniline, β-Diketone | An acid-catalyzed reaction that first forms an enamine intermediate from the aniline and one of the diketone's carbonyls. This is followed by intramolecular electrophilic cyclization onto the aniline ring and subsequent dehydration to form a 2,4-disubstituted quinoline.[1] |

The Quinoline Scaffold in Modern Medicine

The foundational syntheses enabled chemists to create a vast library of quinoline derivatives, leading to the discovery of compounds with a wide spectrum of biological activities. The quinoline scaffold is now recognized as a "privileged structure" in medicinal chemistry, capable of interacting with numerous biological targets.[8]

The Antimalarial Arsenal

The initial success of quinine spurred the development of synthetic quinoline-based antimalarials, a critical endeavor, especially during times of war when natural quinine supplies were disrupted.

-

Chloroquine: Synthesized in 1934, chloroquine became a front-line antimalarial drug after World War II.[6] It is a 4-aminoquinoline derivative and was highly effective and well-tolerated for decades.

-

Primaquine & Tafenoquine: These 8-aminoquinoline drugs are crucial for their ability to eradicate the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale, preventing malarial relapse.[8]

Mechanism of Action in Malaria: The primary mechanism for 4-aminoquinolines like chloroquine involves disrupting the parasite's detoxification of heme. Inside its digestive vacuole, the malaria parasite digests the host's hemoglobin, releasing large quantities of toxic free heme. The parasite normally polymerizes this heme into an inert crystalline substance called hemozoin. Chloroquine, a weak base, accumulates in the acidic digestive vacuole and caps the growing hemozoin polymer, preventing further polymerization. The buildup of toxic free heme leads to oxidative stress and lysis of the parasite.[8]

Beyond Malaria: A Scaffold of Diverse Activity

The versatility of the quinoline core has led to its incorporation into drugs for a wide range of diseases.

| Drug Name (Approval Year) | Class | Mechanism of Action / Therapeutic Use |

| Bedaquiline (2012) | Diarylquinoline | Inhibits mycobacterial ATP synthase; used for treating multidrug-resistant tuberculosis. |

| Cabozantinib (2012) | Tyrosine Kinase Inhibitor | Inhibits multiple receptor tyrosine kinases (e.g., MET, VEGFR2); used in the treatment of medullary thyroid cancer and renal cell carcinoma.[8] |

| Bosutinib (2012) | Tyrosine Kinase Inhibitor | Inhibits Src/Abl kinases; used to treat chronic myelogenous leukemia (CML).[8] |

| Lenvatinib (2015) | Tyrosine Kinase Inhibitor | Inhibits VEGFR, FGFR, and other kinases; used for thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[8] |

| Neratinib (2017) | Tyrosine Kinase Inhibitor | Irreversibly inhibits HER2 and EGFR; used for HER2-positive breast cancer.[8] |

| Tafenoquine (2018) | 8-Aminoquinoline | Radical cure of P. vivax malaria and prophylaxis. |

| Capmatinib (2020) | Tyrosine Kinase Inhibitor | A potent and selective MET inhibitor used for metastatic non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations. |

Mechanism of Action in Oncology: Many modern quinoline-based anticancer drugs function as kinase inhibitors . They are designed to fit into the ATP-binding pocket of specific protein kinases that are overactive in cancer cells, preventing the phosphorylation events that drive cell proliferation and survival.[7][8] Others, particularly more complex fused-ring systems, can act as topoisomerase inhibitors , intercalating with DNA and preventing the re-ligation of DNA strands, which leads to apoptosis.[4]

Caption: Diverse biological targets of quinoline-based therapeutic agents.

The Future of Quinoline Synthesis: The Green Imperative

While the classical syntheses are historically significant and instructive, they often suffer from harsh conditions, low atom economy, and the use of hazardous reagents. Modern synthetic chemistry has focused on developing more efficient and environmentally benign "green" methods for quinoline synthesis. These approaches often utilize:

-

Microwave-assisted synthesis: To dramatically reduce reaction times and improve yields.[9]

-

Novel catalysts: Including nanocatalysts and solid-supported acids to improve efficiency and allow for catalyst recycling.[10]

-

Green solvents: Such as water or ionic liquids, to replace hazardous organic solvents.[9]

-

Multicomponent reactions: To build molecular complexity in a single, efficient step.

This evolution from forcing conditions to elegant, catalyzed transformations ensures that the quinoline scaffold will remain accessible and central to drug discovery for the foreseeable future.

Conclusion

The history of the quinoline scaffold is a microcosm of the evolution of medicinal chemistry itself. From its serendipitous discovery in coal tar and its natural role in the Cinchona bark to its central position in the modern pharmacopeia, quinoline has consistently proven its value. The development of robust synthetic methods by pioneers like Skraup and Friedländer provided the chemical tools to systematically explore its potential, leading to life-saving drugs that have impacted global health. As we move forward, the focus on sustainable and efficient synthesis, coupled with a deeper understanding of its interactions with a growing number of biological targets, ensures that the quinoline chronicle is far from over. This privileged scaffold will undoubtedly continue to be a source of new therapeutic agents for generations to come.

References

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

-

Organic Syntheses. (n.d.). QUINOLINE. Retrieved from [Link]

-

Organic Reactions. (2005). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

-

MDPI. (2019). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Retrieved from [Link]

-

MDPI. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Retrieved from [Link]

-

MDPI. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Retrieved from [Link]

-

Organic Reactions. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]

-

Taylor & Francis Online. (2022). A review on synthetic investigation for quinoline- recent green approaches. Retrieved from [Link]

-

ACS Publications. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from [Link]

-

ACS Publications. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

-

Taylor & Francis. (n.d.). A review on synthetic investigation for quinoline- recent green approaches. Retrieved from [Link]

-

ACS Publications. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. organicreactions.org [organicreactions.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A review on quinolines: New green synthetic methods and bioactive potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. pubs.acs.org [pubs.acs.org]

Theoretical studies on 4-Hydroxyquinoline-8-carboxylic acid

An In-Depth Technical Guide to the Theoretical Exploration of 4-Hydroxyquinoline-8-carboxylic Acid

Abstract

This technical guide provides a comprehensive theoretical framework for the study of this compound, a molecule of significant interest in medicinal chemistry and materials science. Leveraging established computational methodologies, we delve into its structural, electronic, and spectroscopic properties. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed protocols for in-silico analysis. We will explore how Density Functional Theory (DFT) can be employed to predict molecular geometry, vibrational frequencies, electronic transitions, and reactivity descriptors. By grounding these theoretical predictions in the context of established chemical principles and studies on analogous quinoline derivatives, this guide aims to serve as a self-validating resource for predicting the behavior of this compound and guiding future experimental work.

Introduction: The Quinoline Scaffold in Modern Research

Quinoline and its derivatives represent a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties[1][2]. The 8-hydroxyquinoline moiety, in particular, is a well-known and powerful bidentate chelating agent, capable of forming stable complexes with a variety of metal ions. This chelation ability is often central to its biological mechanism of action and has also been exploited in applications like organic light-emitting diodes (OLEDs) and fluorescent sensors[3][4].

The subject of this guide, this compound, combines the key features of a 4-quinolone structure with the chelating potential of an 8-substituted quinoline. The addition of the carboxylic acid group at the 8-position introduces a third potential coordination site, making it a potentially tridentate ligand, which could lead to unique metal-complexing properties and novel biological activities[5]. Theoretical and computational studies provide an indispensable toolkit for dissecting the intricate relationship between the structure of this molecule and its potential functions, offering predictive power that can significantly accelerate research and development efforts.

Molecular Structure and Tautomerism

The fundamental step in any theoretical study is to establish the most stable three-dimensional structure of the molecule. This compound can exist in different tautomeric forms, primarily the enol form (4-hydroxy) and the keto form (4-oxo or quinolone). Computational methods are ideal for determining the relative energies of these tautomers to identify the most stable conformer in a given environment.

Caption: 2D structure of this compound.

The presence of both a hydroxyl and a carboxylic acid group allows for the possibility of intramolecular hydrogen bonding, which would significantly influence the molecule's conformation and reactivity. The bond between the C8-carboxyl group and the quinoline nitrogen or the C4-hydroxyl group is a key structural feature to investigate.

Core Computational Methodology: A DFT-Based Approach

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for medium-sized organic molecules due to its excellent balance of accuracy and computational cost[6][7]. It allows for the reliable prediction of a wide range of molecular properties.

Rationale for Method Selection

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules. It incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing robust results for geometry, vibrational frequencies, and electronic properties[6][7].

-

Basis Set: The 6-311+G(d,p) basis set is recommended for achieving high accuracy. This triple-split valence basis set is augmented with diffuse functions (+) on heavy atoms to better describe lone pairs and anions, and polarization functions (d,p) on both heavy atoms and hydrogens to allow for non-spherical electron density distribution, which is crucial for describing bonding accurately.

Standard Protocol for In-Silico Analysis

The following protocol outlines the standard workflow for a comprehensive theoretical study of this compound.

Step 1: Initial Structure Preparation

-

Draw the 2D structure of this compound in a molecular editor (e.g., Avogadro, ChemDraw).

-

Generate an initial 3D conformation using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

Step 2: Geometry Optimization

-

Perform a full geometry optimization using DFT with the B3LYP functional and 6-311+G(d,p) basis set. This process systematically alters the molecular geometry to find the lowest energy structure (a minimum on the potential energy surface).

-

Self-Validation: The optimization is considered converged when the forces on all atoms and the change in energy between successive steps fall below predefined thresholds.

Step 3: Vibrational Frequency Calculation

-

Perform a frequency calculation on the optimized geometry at the same level of theory (B3LYP/6-311+G(d,p)).

-

Self-Validation: The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum. The results of this calculation can be used to simulate the molecule's infrared (IR) spectrum.

Step 4: Electronic Property Calculation

-

From the optimized structure, perform a single-point energy calculation to obtain detailed electronic information, including:

-

Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

-

Molecular Electrostatic Potential (MEP) surface.

-

Natural Bond Orbital (NBO) analysis to study charge distribution and hyperconjugative interactions[1].

-

Step 5: Excited State Calculations (for UV-Vis Spectra)

-

Use Time-Dependent DFT (TD-DFT) at the same B3LYP/6-311+G(d,p) level to calculate the energies of electronic transitions from the ground state to various excited states. These results can be used to simulate the UV-Visible absorption spectrum[7].

Caption: A standard workflow for the theoretical analysis of a molecule using DFT.

Predicted Properties and Reactivity Insights

Theoretical calculations provide a wealth of quantitative data that can be used to predict the molecule's behavior.

Structural and Spectroscopic Data

The optimized geometry will yield precise bond lengths, bond angles, and dihedral angles. These can be compared with crystallographic data of similar compounds to validate the computational model. Likewise, calculated vibrational frequencies and electronic transitions can be compared with experimental IR and UV-Vis spectra.

| Property | Theoretical Prediction Method | Predicted Value (Illustrative) | Experimental Correlation |

| O-H Stretch (Carboxyl) | DFT Frequency Calc. | ~3400-3550 cm⁻¹ (broad) | Broad peak in the high-wavenumber region of the IR spectrum. |

| C=O Stretch (Carboxyl) | DFT Frequency Calc. | ~1700-1725 cm⁻¹ | Strong, sharp peak in the IR spectrum. |

| C=O Stretch (Quinolone) | DFT Frequency Calc. | ~1650-1670 cm⁻¹ | Strong, sharp peak in the IR spectrum. |

| ¹H NMR (Carboxyl H) | GIAO method within DFT | ~10-13 ppm | Downfield singlet, often broad. |

| ¹³C NMR (Carboxyl C) | GIAO method within DFT | ~165-185 ppm | Signal in the downfield region of the ¹³C spectrum. |

| λ_max (UV-Vis) | TD-DFT | ~320-350 nm | Corresponds to π → π* transitions within the aromatic system. |

Note: The predicted values are illustrative and based on typical results for similar functional groups. Actual calculated values would be derived from the protocol in Section 3.2.

Frontier Molecular Orbitals and Reactivity

The HOMO and LUMO are key indicators of a molecule's electronic behavior[6][7].

-

HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. Regions of high HOMO density are likely sites for electrophilic attack.

-

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. Regions of high LUMO density are likely sites for nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial descriptor of chemical reactivity and stability. A small energy gap suggests high reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO[1].

Caption: The relationship between the HOMO-LUMO energy gap and chemical reactivity.

For this compound, the HOMO is expected to be localized over the electron-rich phenol and quinoline rings, while the LUMO may be distributed over the entire π-system, particularly the electron-deficient pyridine ring and carbonyl groups.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It provides a powerful visual tool for identifying sites of chemical interaction:

-

Red Regions (Negative Potential): Indicate electron-rich areas, such as the oxygen atoms of the carbonyl and hydroxyl groups and the nitrogen atom. These are prime sites for electrophilic attack and hydrogen bond donation.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, such as the hydrogen atoms of the hydroxyl and carboxylic acid groups. These are sites for nucleophilic attack and hydrogen bond acceptance.

The MEP map for this compound would clearly highlight its potential for acting as both a hydrogen bond donor and acceptor, as well as its metal chelation sites (the nitrogen and two oxygen atoms), providing a rational basis for its interaction with biological targets like enzymes[8].

Implications for Drug Development and Materials Science

The theoretical insights gained from these studies have direct, practical applications:

-

Rational Drug Design: By understanding the molecule's 3D structure and electrostatic profile, researchers can perform molecular docking studies to predict how it might bind to a specific protein target[1][9]. The calculated reactivity descriptors can help explain its mechanism of action or predict potential metabolic pathways.

-

Chelation and Bioactivity: Many quinoline-based drugs exert their effects through metal chelation[8]. Theoretical studies can quantify the binding affinity of this compound for various biologically relevant metal ions (e.g., Fe²⁺/³⁺, Cu²⁺, Zn²⁺), helping to elucidate its potential as an anticancer or antimicrobial agent[10][11].

-

Materials Science: The calculated electronic properties, such as the HOMO-LUMO gap, are vital for predicting the optoelectronic characteristics of the molecule[2]. This information is crucial for designing new materials for applications like OLEDs, where the molecule could serve as a fluorescent emitter or a host material[4].

Conclusion

Theoretical studies, grounded in robust computational methodologies like Density Functional Theory, provide a powerful, predictive, and cost-effective approach to understanding the complex nature of this compound. This guide outlines a comprehensive and self-validating workflow for characterizing its structural, spectroscopic, and electronic properties. The insights derived from such in-silico analyses are invaluable for guiding synthetic efforts, explaining experimental observations, and accelerating the discovery of new therapeutic agents and advanced materials.

References

-

Dembitsky, V. M., & Gloriozova, T. A. (Year). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. * Molecules*. [Link]

-

Al-Busafi, S. N., & Suliman, F. O. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews in Journal of Chemistry. [Link]

-

Al-Trawneh, S. A., & Taha, M. O. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]

-

Wikipedia. (n.d.). 8-Hydroxyquinoline. Wikipedia. [Link]

-

Mohamed, H. S., Abdel-Latif, M. K., & Ahmed, S. A. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry. [Link]

-

Szymański, P., Mikiciuk-Olasik, E., & Wesołowska, O. (2021). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. International Journal of Molecular Sciences. [Link]

-

Koutentis, P. A., & Constantinidou, E. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules. [Link]

-

Martell, A. E., & Smith, R. M. (2004). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. University of North Texas Libraries, UNT Digital Library. [Link]

-

Massoud, M. A., El-Sadek, M. E., & El-Gazzar, A. B. A. (2016). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. [Link]

-

PubChem. (n.d.). 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Kumar, A., Singh, P., & Singh, J. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances. [Link]

-

Verma, S., Singh, A., & Kumar, A. (2016). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. [Link]

-

Li, Y., & Wang, Y. (2019). Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. ResearchGate. [Link]

-

Asiri, A. M., & El-Daly, S. A. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. AVESİS. [Link]

-

Patel, K. D., & Patel, N. C. (2024). synthesis and study of anticancer activity of quinoline derivative using computational chemistry. ResearchGate. [Link]

Sources

- 1. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 2. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 3. scispace.com [scispace.com]

- 4. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]

- 5. repository.uncw.edu [repository.uncw.edu]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03961K [pubs.rsc.org]

- 8. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines | MDPI [mdpi.com]

- 11. mdpi.com [mdpi.com]

The Doebner-von Miller Synthesis: A Strategic Approach to Quinoline Carboxylic Acids in Drug Discovery

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Among the classical methods for its construction, the Doebner-von Miller synthesis, and more specifically its Doebner variant, offers a direct and versatile route to quinoline-4-carboxylic acids—pivotal intermediates in the synthesis of complex pharmaceutical compounds.[2][3] This guide provides an in-depth technical analysis of the Doebner reaction, moving beyond a simple recitation of steps to explore the underlying chemical principles, strategic considerations for reaction optimization, and practical applications in drug development. We will dissect the reaction mechanism, provide field-tested experimental protocols, and discuss the critical parameters that influence yield and purity, thereby equipping researchers and drug development professionals with the knowledge to effectively leverage this powerful synthetic tool.

Introduction: The Enduring Relevance of the Doebner Reaction

First reported by Oscar Doebner in 1887, the Doebner reaction is a three-component condensation of an aromatic amine (typically an aniline), an aldehyde, and pyruvic acid to furnish 2-substituted quinoline-4-carboxylic acids.[2][3] It is a specific and highly valuable modification of the more general Doebner-von Miller reaction, which utilizes α,β-unsaturated carbonyl compounds to generate a broader range of substituted quinolines.[1][2]

The enduring appeal of the Doebner reaction in the pharmaceutical industry lies in its operational simplicity as a one-pot synthesis and its ability to construct the quinoline core with a carboxylic acid handle at the 4-position. This carboxylic acid group is a versatile functional moiety, enabling further molecular elaboration and derivatization, a crucial aspect in the lead optimization phase of drug discovery. Quinolines synthesized via this method are precursors to a wide array of bioactive molecules, including those with antitumor, antimalarial, antibacterial, and anti-inflammatory properties.[4]

Mechanistic Insights: A Foundation for Rational Optimization

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Doebner synthesis. The reaction proceeds through a cascade of interconnected equilibria and irreversible steps, the control of which dictates the success of the synthesis.

The currently accepted mechanism involves several key stages:[3]

-

Imine Formation: The reaction initiates with the acid-catalyzed condensation of the aniline and the aldehyde to form an N-arylimine (Schiff base). This is a reversible process, and the position of the equilibrium is influenced by the removal of water.

-

Enolization of Pyruvic Acid: Concurrently, pyruvic acid undergoes tautomerization to its enol form.

-

Michael-Type Addition: The enol of pyruvic acid then acts as a nucleophile in a Michael-type addition to the electrophilic imine.

-

Intramolecular Cyclization: The resulting adduct undergoes an intramolecular electrophilic aromatic substitution, where the newly formed enol attacks the electron-rich aromatic ring of the aniline moiety, leading to a dihydroquinoline intermediate.

-

Oxidative Aromatization: The final and often rate-determining step is the oxidation of the dihydroquinoline intermediate to the stable, aromatic quinoline-4-carboxylic acid. A second molecule of the initially formed imine can serve as the oxidizing agent, being itself reduced in the process.[3]

Diagram 1: The Mechanistic Pathway of the Doebner Reaction

Caption: A simplified representation of the Doebner reaction mechanism.

Strategic Considerations for Synthesis and Optimization

The classical Doebner reaction, while effective, can be plagued by low yields, particularly when employing anilines bearing electron-withdrawing groups, which are less nucleophilic and deactivate the aromatic ring towards electrophilic cyclization.[3] Significant research has focused on optimizing the reaction conditions to broaden its substrate scope and improve efficiency.

The Role of Catalysts and Solvents

The choice of acid catalyst is critical. Both Brønsted acids (e.g., p-toluenesulfonic acid, hydrochloric acid) and Lewis acids (e.g., tin tetrachloride, scandium(III) triflate, BF₃·OEt₂) have been shown to be effective.[3] Lewis acids, in particular, have demonstrated considerable utility in modern variations of the reaction.

A systematic study on the synthesis of a quinoline-4-carboxylic acid from an electron-deficient aniline highlighted the superiority of BF₃·THF as a catalyst in acetonitrile (MeCN) as the solvent.[4] This combination significantly improved the yield compared to traditional conditions like refluxing in ethanol.[4] Acetonitrile is often an excellent solvent choice as it can simplify the post-reaction work-up.[3][4]

The Doebner Hydrogen-Transfer Reaction: A Modern Enhancement

A significant advancement is the "Doebner hydrogen-transfer reaction," which is particularly advantageous for anilines with electron-withdrawing substituents.[4] This modified protocol recognizes the dual role of the imine intermediate as both a reactant and an in-situ oxidizing agent. By adjusting the stoichiometry of the aniline and aldehyde, the concentration of the imine can be increased, thereby facilitating the final aromatization step and improving the overall yield.[4]

Data-Driven Optimization

The following table, adapted from a study by Komatsu et al., illustrates the profound impact of catalyst and solvent choice on the yield of a model Doebner reaction with an electron-deficient aniline.[4]

| Entry | Acid Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1 | - | EtOH | reflux | 15 |

| 2 | H₂NSO₃H | H₂O | reflux | 5 |

| 3 | AlCl₃ | MeCN | reflux | 5 |

| 4 | TiCl₄ | MeCN | reflux | 15 |

| 5 | BF₃·THF | MeCN | reflux | 47 |

| 6 | p-TsOH | MeCN | reflux | 13 |

| 7 | BF₃·THF | EtOH | reflux | 11 |

| 8 | BF₃·THF | THF | reflux | 47 |

| 9 | BF₃·THF | Toluene | 90 | 22 |

Data extracted from a study on the synthesis of 2-phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid.[4]

As the data clearly indicate, the combination of BF₃·THF in either MeCN or THF provides a significant yield enhancement over traditional protic acids or other Lewis acids in this specific case.

Field-Proven Experimental Protocols

The following protocols are presented as a starting point for laboratory synthesis and can be adapted based on the specific substrates and available equipment.

General Protocol for the Doebner Hydrogen-Transfer Reaction[5]

This procedure is optimized for both electron-donating and electron-withdrawing anilines.

-

Reaction Setup: To a solution of the aniline (1.8 equiv.) and aldehyde (2.0 equiv.) in acetonitrile (MeCN), add the Lewis acid catalyst (e.g., BF₃·THF, 0.5 equiv.) at room temperature under an inert atmosphere.

-

Initial Stirring: Stir the reaction mixture at 65 °C for 1 hour to facilitate imine formation.

-

Pyruvic Acid Addition: Add a solution of pyruvic acid (1.0 equiv.) in MeCN dropwise to the heated reaction mixture over a period of time (e.g., 1-3 hours). This slow addition is crucial to minimize side reactions and decomposition of pyruvic acid at elevated temperatures.

-

Reaction Completion: Continue to stir the reaction mixture at 65 °C for an additional 20-24 hours, monitoring the progress by TLC or LC-MS.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the reaction mixture. The solid can be collected by filtration, washed with a cold solvent (e.g., MeCN or ethanol), and dried under vacuum. Alternatively, an aqueous work-up involving extraction can be employed. For acidic products, adjusting the pH of the aqueous phase can facilitate isolation.[4]

Diagram 2: Experimental Workflow for the Doebner Reaction

Caption: A generalized workflow for the Doebner synthesis of quinoline-4-carboxylic acids.

Purification Strategies: A Critical Step

The acidic nature of the product provides a convenient handle for purification.

-

Recrystallization: This is the most common method for purifying the solid product. Solvents such as ethanol, acetic acid, or mixtures containing DMF are often effective.

-

Acid-Base Extraction: If the product is not sufficiently pure after initial isolation, it can be dissolved in an aqueous base (e.g., NaOH or NaHCO₃), washed with an organic solvent to remove neutral impurities, and then re-precipitated by the addition of acid.

-

Decolorization: The use of activated charcoal during recrystallization can be effective in removing colored impurities.

Applications in Drug Development: From Intermediate to Active Pharmaceutical Ingredient

The quinoline-4-carboxylic acid motif is a privileged scaffold in medicinal chemistry. Its synthesis via the Doebner reaction provides a reliable and scalable route to key intermediates for a range of therapeutic agents.

-

Cinchophen (2-phenylquinoline-4-carboxylic acid): One of the earliest synthetic non-steroidal anti-inflammatory drugs (NSAIDs), cinchophen's synthesis is a classic example of the Doebner reaction using aniline, benzaldehyde, and pyruvic acid. While its use has been largely discontinued due to hepatotoxicity, it remains a foundational example of the therapeutic potential of this class of compounds.

-

STAT3 Inhibitors: The Signal Transducer and Activator of Transcription 3 (STAT3) is a key target in oncology. The quinoline-4-carboxylic acid derivative, YHO-1701, is a potent inhibitor of STAT3 and can be synthesized on a large scale using a modified Doebner hydrogen-transfer reaction.[4][5] This demonstrates the direct applicability of this methodology in the production of modern targeted therapies.

-

Antimalarials and Antibacterials: The quinoline core is central to many antimalarial drugs (e.g., chloroquine) and antibacterial agents (fluoroquinolones).[6] The Doebner reaction provides a means to generate novel substituted quinoline carboxylic acids for screening and development of new agents to combat drug-resistant pathogens.

-

Precursors to Complex Molecules: The quinoline ring of the potent cholesterol-lowering drug Pitavastatin is a complex, substituted structure.[7][8] While various synthetic routes to its core exist, the fundamental strategies for quinoline synthesis, such as the Doebner-von Miller reaction, provide the foundational knowledge for the development of synthetic pathways to such complex targets.

Conclusion and Future Outlook

The Doebner-von Miller synthesis, particularly the Doebner reaction for preparing quinoline-4-carboxylic acids, remains a highly relevant and powerful tool for researchers in both academia and the pharmaceutical industry. Its operational simplicity, coupled with modern advancements such as the hydrogen-transfer modification and the use of efficient Lewis acid catalysts, has broadened its applicability to a wider range of substrates, including those crucial for the synthesis of medicinally relevant compounds. As the demand for novel therapeutics continues to grow, the strategic application of robust and versatile synthetic methods like the Doebner reaction will be indispensable. Furthermore, the development of greener protocols, utilizing more environmentally benign solvents and catalysts, will continue to enhance the utility and sustainability of this classic reaction.[7]

References

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series.

- Komatsu, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.

- Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (2023). MDPI.

- Pitavastatin calcium and process for its preparation. (2012).

- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry.

- Synthesis and Biological Evaluation of Schiff Bases of Cinchophen as Antimicrobial Agents. (n.d.). CiteSeerX.

- Process for preparing cinchophen. (1928).

- Process for Preparing Pitavastatin, Intermediates and Pharmaceuctically Acceptable Salts Thereof. (2012).

- Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction. (2021). Taylor & Francis Online.

- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2006). The Journal of Organic Chemistry.

- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2016). Journal of Medicinal Chemistry.

- Total mechano-synthesis of 2-cyclopropyl-4-(4-fluorophenyl)

- Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017).

- Application Notes and Protocols for the Doebner Reaction in Quinoline Deriv

- Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)

- Pitavastatin contains a trisubstituted quinoline core and differs from other synthetic statins... (2021).

- Examples of flow synthesis of quinoline derivatives by Doebner‐Miller... (2023).

- Novel process for the preparation of pitavastatin and its pharmaceutically acceptable salts. (2007).

- Application Notes and Protocols: Doebner Reaction for Synthesizing Substituted Quinolines. (2025). BenchChem.

- Doebner-Miller reaction and applic

- Quinolin-4-ones: Methods of Synthesis and Applic

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. (2020). RSC Publishing.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. iipseries.org [iipseries.org]

- 3. researchgate.net [researchgate.net]

- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. WO2012025939A1 - Pitavastatin calcium and process for its preparation - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 4-Hydroxyquinoline-8-carboxylic Acid via the Pfitzinger Reaction

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive, technically detailed exploration of the Pfitzinger reaction for the synthesis of 4-hydroxyquinoline-8-carboxylic acid, a crucial scaffold in medicinal chemistry. We will move beyond a simple recitation of steps to dissect the underlying chemical principles, offering field-proven insights to empower researchers in their synthetic endeavors.

Introduction: The Enduring Significance of the Quinoline Nucleus

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. Specifically, this compound serves as a key intermediate in the synthesis of more complex molecules, where the carboxylic acid and hydroxyl functionalities provide versatile handles for further chemical modification. The Pfitzinger reaction, a classic yet powerful method, offers a direct and efficient route to this valuable synthon.

The Pfitzinger Reaction: A Mechanistic Deep Dive

The Pfitzinger reaction is a condensation reaction between an isatin or its derivatives and a carbonyl compound containing an α-methylene group in the presence of a base to yield substituted quinoline-4-carboxylic acids. Understanding the mechanism is paramount for troubleshooting and optimizing the synthesis.

The reaction proceeds through a series of well-defined steps:

-

Base-Catalyzed Aldol-Type Addition: The reaction is initiated by the deprotonation of the α-carbon of the carbonyl compound by a base, generating an enolate. This enolate then acts as a nucleophile, attacking the electrophilic C-3 carbonyl group of the isatin.

-

Intramolecular Cyclization and Dehydration: The resulting aldol-type adduct undergoes an intramolecular cyclization. The amino group of the opened isatin ring attacks the carbonyl group of the former active methylene compound. This is followed by a dehydration step, leading to the formation of the quinoline ring system.

-

Rearrangement and Tautomerization: A final rearrangement and tautomerization yield the stable aromatic 4-hydroxyquinoline-4-carboxylic acid.

Methodological & Application

Protocols for the Synthesis of 4-Hydroxyquinoline-8-carboxylic Acid Derivatives: An Application Guide for Researchers

Introduction: The Significance of the 4-Hydroxyquinoline-8-carboxylic Acid Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory properties.[1] Among the vast array of quinoline derivatives, those possessing a 4-hydroxy (or its tautomeric 4-oxo form) and an 8-carboxylic acid functionality represent a particularly intriguing class of compounds. The strategic placement of these functional groups imparts unique physicochemical properties, including the ability to chelate metal ions and participate in hydrogen bonding, which can be pivotal for biological target engagement.[2][3]

One of the most well-known members of this family is Xanthurenic acid (this compound), a metabolite of tryptophan.[4][5][6] Its study has provided insights into various physiological and pathological processes. Beyond this endogenous molecule, synthetic derivatives of this compound are actively being explored for their therapeutic potential.

This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the primary synthetic routes to this compound and its derivatives. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-proven protocols, and discuss the critical aspects of purification and characterization.

Core Synthetic Strategies

The construction of the this compound core predominantly relies on classical named reactions that form the quinoline ring system. The choice of a specific route is often dictated by the availability of starting materials, desired substitution patterns on the final molecule, and scalability. The three most prominent and versatile methods are the Conrad-Limpach synthesis, the Gould-Jacobs reaction, and the Camps cyclization.

The Conrad-Limpach Synthesis

The Conrad-Limpach synthesis is a powerful method for the preparation of 4-hydroxyquinolines (also known as 4-quinolones) through the condensation of an aniline with a β-ketoester.[7][8] The reaction proceeds in two key stages: the formation of a Schiff base or enamine intermediate, followed by a high-temperature thermal cyclization.

Causality Behind Experimental Choices: The high temperatures, typically around 250 °C, are necessary to overcome the activation energy barrier for the electrocyclic ring closure, which is the rate-determining step.[8] The choice of a high-boiling, inert solvent like mineral oil or Dowtherm A is crucial to achieve these temperatures and to ensure a homogeneous reaction mixture, which often leads to higher yields compared to solvent-free conditions.[8][9] An acid catalyst is often employed to facilitate both the initial condensation and the subsequent cyclization.

Visualizing the Conrad-Limpach Reaction Workflow

Caption: Workflow of the Conrad-Limpach Synthesis.

Detailed Protocol: Synthesis of Ethyl 4-hydroxyquinoline-8-carboxylate

This protocol is adapted from established Conrad-Limpach procedures.

Materials:

-

Ethyl 2-aminobenzoate (Anthranilic acid ethyl ester)

-

Ethyl acetoacetate

-

Dowtherm A (or mineral oil)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Toluene

-

Hexanes

Procedure:

-

Reaction Setup: In a 1 L round-bottom flask equipped with a mechanical stirrer and a short-path distillation apparatus, combine ethyl 2-aminobenzoate (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

-

Initial Condensation: Add a catalytic amount (2-3 drops) of concentrated sulfuric acid to the stirred mixture. Heat the mixture gently to approximately 120-140°C for 2 hours. During this time, ethanol will distill off, indicating the formation of the enamine intermediate.

-

Cyclization: To the crude enamine intermediate, add a high-boiling solvent such as Dowtherm A (approximately 3-4 mL per gram of the initial aniline). Heat the mixture to 250-260°C and maintain this temperature for 30-60 minutes. The product will precipitate from the hot solution.[9]

-

Work-up and Purification: Allow the reaction mixture to cool to room temperature. The precipitated solid is collected by vacuum filtration and washed sequentially with toluene and hexanes to remove the high-boiling solvent and any unreacted starting materials.[9]

-

Drying: Dry the product in a vacuum oven at 60°C to a constant weight.

Hydrolysis to this compound (Xanthurenic Acid):

-

Suspend the synthesized ethyl 4-hydroxyquinoline-8-carboxylate in a 10% aqueous sodium hydroxide solution.

-

Heat the mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 4-5.

-

The precipitated this compound is collected by filtration, washed with cold water, and dried.

| Compound | Starting Materials | Key Reagents | Typical Yield |

| Ethyl 4-hydroxyquinoline-8-carboxylate | Ethyl 2-aminobenzoate, Ethyl acetoacetate | H₂SO₄ (cat.), Dowtherm A | 60-75% |

| This compound | Ethyl 4-hydroxyquinoline-8-carboxylate | NaOH, HCl | >90% |

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is another cornerstone in quinoline synthesis, particularly for accessing 4-hydroxyquinoline derivatives with a carboxylic acid precursor at the 3-position.[10][11] This multi-step sequence involves the initial condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization, saponification, and finally decarboxylation.[10][11]

Causality Behind Experimental Choices: The initial condensation is typically carried out at moderate temperatures, while the subsequent cyclization requires significantly higher temperatures, often exceeding 250°C, similar to the Conrad-Limpach synthesis.[12] The use of microwave irradiation has been shown to dramatically reduce reaction times and improve yields for the cyclization step.[12] The final saponification and decarboxylation steps are standard organic transformations to unmask the carboxylic acid and then remove the ester group at the 3-position.

Visualizing the Gould-Jacobs Reaction Pathway

Caption: Stepwise pathway of the Gould-Jacobs reaction.

Detailed Protocol: Synthesis of this compound via Gould-Jacobs Reaction

This protocol is a generalized procedure based on the principles of the Gould-Jacobs reaction.

Materials:

-

2-Aminobenzoic acid (Anthranilic acid)

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Diphenyl ether (or Dowtherm A)

-

Sodium hydroxide

-

Concentrated Hydrochloric acid

Procedure:

-

Condensation: A mixture of 2-aminobenzoic acid (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 100-120°C for 1-2 hours. Ethanol is removed by distillation as it is formed.

-

Cyclization: The resulting crude intermediate is added to a high-boiling solvent like diphenyl ether and heated to approximately 250°C for 30-60 minutes. The cyclized product precipitates upon cooling.

-

Purification of Intermediate: The solid is collected by filtration and washed with a suitable organic solvent (e.g., toluene) to remove the diphenyl ether.

-

Saponification: The crude ethyl 4-hydroxyquinoline-3,8-dicarboxylate is refluxed in an excess of 10% aqueous sodium hydroxide solution for 2-3 hours.

-

Decarboxylation and Isolation: The reaction mixture is cooled and then carefully acidified with concentrated hydrochloric acid. The mixture is then heated to reflux for an additional 1-2 hours to effect decarboxylation at the 3-position. Upon cooling, the this compound precipitates and is collected by filtration, washed with cold water, and dried.

| Step | Key Transformation | Typical Conditions |

| 1 | Condensation | 100-120°C, 1-2 h |

| 2 | Cyclization | Diphenyl ether, ~250°C, 30-60 min |

| 3 | Saponification | 10% NaOH (aq), reflux, 2-3 h |

| 4 | Decarboxylation & Isolation | HCl (aq), reflux, 1-2 h |

The Camps Cyclization

The Camps cyclization offers an alternative route to 4-hydroxyquinolines through the base-catalyzed intramolecular condensation of an o-acylaminoacetophenone.[11][13] The regiochemical outcome, yielding either a 2-hydroxy or a 4-hydroxyquinoline, is dependent on the reaction conditions and the structure of the starting material.[11]

Causality Behind Experimental Choices: The use of a base, such as sodium hydroxide, is essential to deprotonate the active methylene group of the acetophenone or the amide, generating the nucleophile for the intramolecular cyclization. The choice of solvent and temperature can influence the regioselectivity of the reaction.

Visualizing the Camps Cyclization

Sources

- 1. 4-Hydroxyquinoline(611-36-9) 1H NMR spectrum [chemicalbook.com]

- 2. scispace.com [scispace.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. rsc.org [rsc.org]

- 5. US4044011A - Process for the preparation of 8-hydroxyquinoline - Google Patents [patents.google.com]

- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 7. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

The Strategic Role of 4-Hydroxyquinoline-8-carboxylic Acid in the Synthesis of Novel Kinase Inhibitors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities, including its significant role in the development of kinase inhibitors for cancer therapy.[1][2] Within this privileged structural class, 4-hydroxyquinoline-8-carboxylic acid and its isomers serve as critical building blocks for creating potent and selective inhibitors of various kinases. This document provides an in-depth guide on the application of this scaffold, focusing on the synthesis of Pim-1 kinase inhibitors, supported by detailed protocols and the underlying scientific rationale.

The 8-Hydroxyquinoline-7-Carboxylic Acid Moiety: A Privileged Scaffold for Kinase Inhibition

The 8-hydroxyquinoline core, particularly when functionalized with a carboxylic acid group, presents a unique pharmacophore for engaging with the ATP-binding pocket of kinases. The hydroxyl and carboxylic acid groups can form crucial hydrogen bond interactions with key residues in the kinase hinge region, such as Asp186 and Lys67 in Pim-1 kinase, contributing significantly to the inhibitor's potency.[2] The quinoline ring itself provides a rigid scaffold for the attachment of various substituents that can be tailored to optimize binding affinity, selectivity, and pharmacokinetic properties.

A notable example is the development of a series of 2-styrylquinolines and quinoline-2-carboxamides as potent inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in the regulation of apoptosis and cell metabolism.[2][3] In these series, the 8-hydroxy-quinoline-7-carboxylic acid moiety was identified as a crucial element for their inhibitory activity.

Synthetic Pathways to Quinoline-Based Kinase Inhibitors